
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This process involves the reaction of phenylhydrazine with cyclobutanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions. The resulting intermediate is then chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1H-Indole-3-carboxylic acid: Lacks the chlorine and cyclobutyl groups, making it less hydrophobic and potentially less bioactive.
4-Bromo-1-cyclobutyl-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-Cyclobutyl-1H-indole-3-carboxylic acid: Lacks the halogen atom, which can influence its chemical properties and interactions.
Uniqueness: The presence of both the chlorine atom and the cyclobutyl group in 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid imparts unique chemical and biological properties. These modifications can enhance its binding affinity to specific targets, increase its stability, and improve its pharmacokinetic profile compared to similar compounds .
Propiedades
Número CAS |
2089651-01-2 |
|---|---|
Fórmula molecular |
C13H12ClNO2 |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
4-chloro-1-cyclobutylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-10-5-2-6-11-12(10)9(13(16)17)7-15(11)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,16,17) |
Clave InChI |
ILISCCYFYQLSCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2C=C(C3=C2C=CC=C3Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)
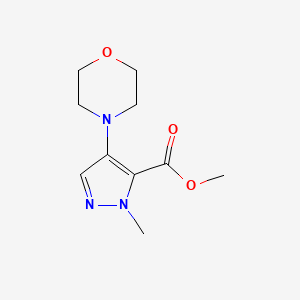
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
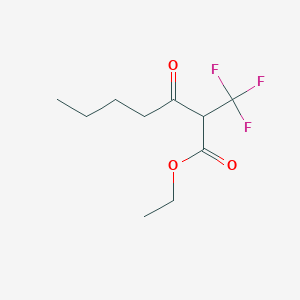
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
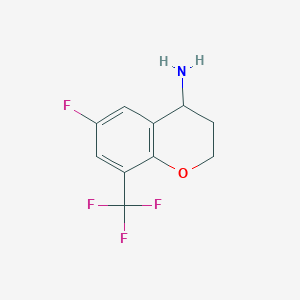
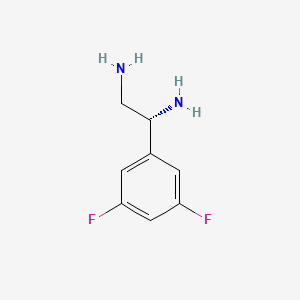
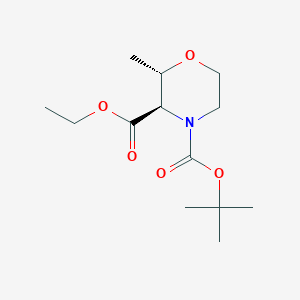
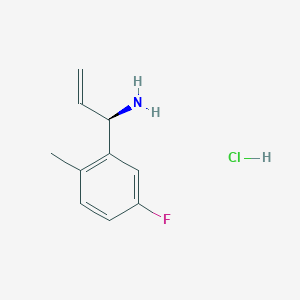


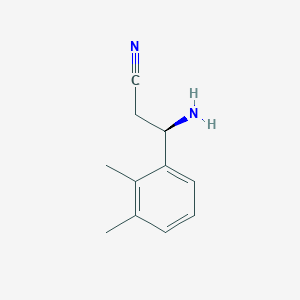
![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)
